molecular formula C14H20N2O4 B2522898 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol CAS No. 2034317-26-3

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol

Cat. No.: B2522898
CAS No.: 2034317-26-3
M. Wt: 280.324
InChI Key: GFEXBFASBJZRGQ-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in designing biologically active molecules

Preparation Methods

The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The preparation of this compound may also involve the reaction of pyridin-4-ol with various reagents to introduce the desired functional groups .

Chemical Reactions Analysis

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol can be compared with other piperidine derivatives and pyridine-containing compounds. Similar compounds include:

    Pyridin-2-ol: Known for its ambident nucleophilic properties, reacting at both oxygen and nitrogen atoms.

    Pyridin-3-ol: Reacts primarily at the oxygen atom.

    Pyridin-4-ol: Reacts at the nitrogen atom.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-7-8-20-13-9-11(4-5-15-13)14(18)16-6-2-3-12(17)10-16/h4-5,9,12,17H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEXBFASBJZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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